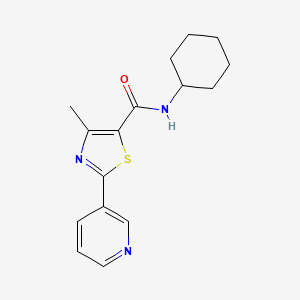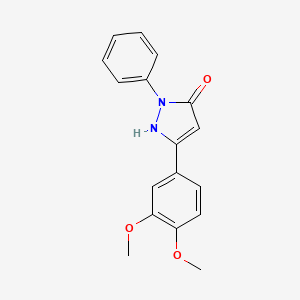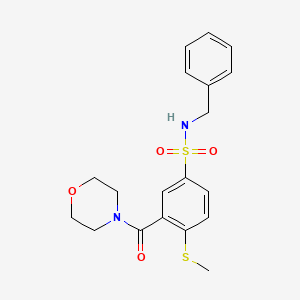
N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Overview
Description
N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as CTZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTZ belongs to the class of thiazole compounds that possess diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is not fully understood. However, studies have suggested that N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide exerts its biological effects through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been shown to interact with various receptors, including the cannabinoid receptor type 2 (CB2) and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects
N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO).
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One area of interest is the development of N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in vivo. Furthermore, the development of new synthesis methods for N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide could lead to the production of more potent and selective compounds.
Scientific Research Applications
N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce pain sensitivity in animal models.
In addition to its pharmaceutical applications, N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been studied for its antitumor properties. Studies have shown that N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, N-cyclohexyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-cyclohexyl-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-14(15(20)19-13-7-3-2-4-8-13)21-16(18-11)12-6-5-9-17-10-12/h5-6,9-10,13H,2-4,7-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZJIRWXDBZRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4734414.png)
![{2-[(2-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B4734417.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4734435.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4734442.png)



![2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4734467.png)
![4-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4734477.png)
![5-[4-(dimethylamino)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4734487.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4734497.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4734508.png)